2-(1-benzyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(1-benzyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is an organic compound with the molecular formula C12H16N3·2HCl It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are key components in many functional molecules used in a variety of applications .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, formaldehyde, and ammonia or primary amines.
Benzylation: The imidazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Ethanamine Substitution: The benzylated imidazole is reacted with ethylamine to introduce the ethanamine group.
Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including recrystallization and chromatography to achieve high purity.
Quality Control: Analytical techniques such as HPLC and NMR are used to confirm the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-benzyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-benzyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride
- 2-(1H-Imidazol-4-yl)ethan-1-amine bis(phosphate)
Uniqueness
2-(1-benzyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties compared to other imidazole derivatives. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(1-benzylimidazol-4-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c13-7-6-12-9-15(10-14-12)8-11-4-2-1-3-5-11;;/h1-5,9-10H,6-8,13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTNGHUHSVHYKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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